A-to-Z Elucidation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Technical Guide
A-to-Z Elucidation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of the novel heterocyclic compound, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It details the underlying scientific rationale for each experimental choice, integrating a suite of analytical techniques—from synthesis and purification to advanced spectroscopic analysis and final structural confirmation by X-ray crystallography. By presenting a self-validating system of protocols and interpreting hypothetical, yet realistic, data, this guide serves as an authoritative reference for the rigorous characterization of complex N-heterocyclic molecules.
Introduction: The Rationale for Rigorous Elucidation
The fusion of pyridazine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore present in various drugs, while the imidazole ring is a crucial component of many biological molecules, including the amino acid histidine. The combination of these two systems in 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) results in a molecule with a unique electronic and structural profile, making it a compelling target for drug discovery programs.[1][2]
Accurate and unambiguous structure determination is the bedrock upon which all further research—be it pharmacological, toxicological, or metabolic—is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. This guide, therefore, emphasizes a multi-pronged, synergistic approach to structural analysis, ensuring the highest level of confidence in the final assigned structure.
Synthesis and Purification: The Foundation of Quality Data
The journey to structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces a suitable leaving group (e.g., a halogen) from a pyridazine-3-carboxylic acid derivative.
Synthetic Protocol
A robust synthesis could be adapted from known procedures for similar N-arylations.[3]
-
Preparation of Imidazole Anion: To a stirred solution of imidazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.
-
Nucleophilic Substitution: Add a solution of 6-chloropyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched with water and acidified with HCl (1M) to precipitate the product. The crude solid is then collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound as a solid.
Importance of Purity
The "Trustworthiness" pillar of our scientific approach demands an analytically pure sample. Impurities, even in small amounts, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous or incorrect interpretations. High-Performance Liquid Chromatography (HPLC) is employed to confirm the purity of the final compound, aiming for ≥97% purity before proceeding with structural analysis.[2]
Spectroscopic Analysis: Assembling the Structural Puzzle
With a pure sample in hand, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and cross-validated assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Infuse the sample solution into the ESI source.
Expected Data & Interpretation: For C₈H₆N₄O₂, the exact mass is 190.0491. HRMS should confirm this with high accuracy.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 191.0563.[4]
-
Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 189.0418.[4]
A key fragmentation pathway in carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).[5] The fragmentation of the heterocyclic core can also provide valuable structural information.[6][7]
Table 1: Hypothetical HRMS Fragmentation Data
| Ion | Observed m/z | Calculated m/z | Assignment |
| [M+H]⁺ | 191.0564 | 191.0563 | Parent Ion |
| [M-H₂O+H]⁺ | 173.0458 | 173.0458 | Loss of Water |
| [M-COOH+H]⁺ | 146.0614 | 146.0614 | Loss of Carboxyl Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[8][9]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -COOH and N-H).[10]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.[11][12]
Data Interpretation: A Step-by-Step Approach
-
Step 1: ¹H NMR Analysis The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For our target molecule, we expect to see signals for the pyridazine and imidazole rings. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>12 ppm).
-
Step 2: ¹³C NMR Analysis The ¹³C NMR spectrum shows the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[13] Carbons in the heterocyclic rings will appear in the aromatic region (approx. 110-160 ppm).
-
Step 3: HSQC - Direct C-H Correlations The HSQC experiment correlates each proton signal with the carbon to which it is directly attached.[14] This allows for the unambiguous pairing of proton and carbon signals, creating C-H units.
-
Step 4: COSY - H-H Correlations The COSY spectrum reveals which protons are coupled to each other (typically protons on adjacent carbons). This helps to piece together fragments of the molecule. For instance, it will show the connectivity between the two protons on the pyridazine ring.
-
Step 5: HMBC - Long-Range C-H Correlations The HMBC experiment is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons on the imidazole ring will show HMBC correlations to the carbon on the pyridazine ring to which the imidazole is attached, thus confirming the connectivity between the two rings.
Table 2: Hypothetical NMR Data (400 MHz, DMSO-d₆)
| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | HMBC Correlations (from ¹H to ¹³C) |
| COOH | 13.5 (br s, 1H) | 165.8 | C3, C4 |
| H4 | 8.25 (d, J=8.8, 1H) | 128.5 | C3, C5, C6 |
| H5 | 8.05 (d, J=8.8, 1H) | 122.1 | C3, C4, C6 |
| H2' | 8.50 (s, 1H) | 138.2 | C4', C5', C6 |
| H4' | 7.80 (s, 1H) | 130.5 | C2', C5', C6 |
| H5' | 7.20 (s, 1H) | 117.9 | C2', C4' |
| C3 | - | 145.3 | - |
| C6 | - | 155.0 | - |
// Nodes for the molecule structure N1 [label="N", pos="0,1!", fontsize=12]; N2 [label="N", pos="0.87,0.5!", fontsize=12]; C3 [label="C3", pos="1.73,1!", fontsize=12]; C4 [label="C4", pos="1.73,2!", fontsize=12]; C5 [label="C5", pos="0.87,2.5!", fontsize=12]; C6 [label="C6", pos="0,2!", fontsize=12];
COOH_C [label="C", pos="2.6,0.5!", fontsize=12]; COOH_O1 [label="O", pos="3.4,1!", fontsize=12]; COOH_O2 [label="OH", pos="2.6,-0.5!", fontsize=12];
N1_prime [label="N1'", pos="-0.87,2.5!", fontsize=12]; C2_prime [label="C2'", pos="-1.73,2!", fontsize=12]; N3_prime [label="N3'", pos="-1.73,1!", fontsize=12]; C4_prime [label="C4'", pos="-0.87,0.5!", fontsize=12]; C5_prime [label="C5'", pos="-0.4,1.5!", fontsize=12];
// Edges for bonds edge [penwidth=1.5]; N1 -- N2 [color="#34A853"]; N2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- N1 [color="#34A853"];
C3 -- COOH_C [color="#34A853"]; COOH_C -- COOH_O1 [style=double, color="#34A853"]; COOH_C -- COOH_O2 [color="#34A853"];
C6 -- N1_prime [color="#34A853"]; N1_prime -- C2_prime [color="#34A853"]; C2_prime -- N3_prime [color="#34A853"]; N3_prime -- C4_prime [color="#34A853"]; C4_prime -- C5_prime [style=double, color="#34A853"]; C5_prime -- N1_prime [color="#34A853"];
// HMBC Correlations edge [style=dashed, color="#EA4335", constraint=false, len=1.5]; H4_label [label="H4", pos="2.4,2.5!", fontcolor="#4285F4"]; H5_label [label="H5", pos="0.87,3.2!", fontcolor="#4285F4"]; H2_prime_label [label="H2'", pos="-2.4,2.5!", fontcolor="#4285F4"];
H4_label -> C3; H4_label -> C6; H5_label -> C3; H5_label -> C6; H2_prime_label -> C6; H2_prime_label -> C4_prime; } enddot Caption: Key HMBC correlations confirming ring connectivity.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[15][16]
Crystallization Protocol
Obtaining high-quality single crystals is often the most challenging step.[17] A screening of various crystallization techniques is recommended.
Protocol: Slow Evaporation
-
Solvent Selection: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.
-
Setup: Cover the vial with a cap containing a small pinhole to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam.[15] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.[18][19][20] The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the proposed chemical structure.
Conclusion: A Unified and Validated Approach
The structural elucidation of a novel molecule like 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following a logical progression from high-purity synthesis to comprehensive spectroscopic analysis, and culminating in X-ray crystallographic confirmation, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous, self-validating approach is fundamental to advancing the fields of chemical research and drug development.
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